

Spectroscopic Data of 2,6-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diethylphenol

Cat. No.: B086025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Diethylphenol**, a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities where the unambiguous identification and characterization of this compound are critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Diethylphenol** (CAS No: 1006-59-3, Molecular Formula: C₁₀H₁₄O, Molecular Weight: 150.22 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0	Triplet (t)	1H	Ar-H (para)
~6.8	Doublet (d)	2H	Ar-H (meta)
~4.6	Singlet (s)	1H	OH
~2.6	Quartet (q)	4H	-CH ₂ -
~1.2	Triplet (t)	6H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~150	C-O (Ar)
~128	C-H (Ar, para)
~126	C-H (Ar, meta)
~124	C-C (Ar, ortho)
~24	-CH ₂ -
~13	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600	Strong, Sharp	O-H Stretch (free)
~3400	Strong, Broad	O-H Stretch (H-bonded)
~3050	Medium	C-H Stretch (Aromatic)
~2970, ~2870	Strong	C-H Stretch (Aliphatic)
~1600, ~1470	Medium	C=C Stretch (Aromatic Ring)
~1200	Strong	C-O Stretch (Phenolic)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
150	High	$[M]^+$ (Molecular Ion)
135	High	$[M - CH_3]^+$
121	Moderate	$[M - C_2H_5]^+$
107	Moderate	$[M - C_3H_7]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR Spectroscopy

A solution of **2,6-Diethylphenol** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent, commonly chloroform-d ($CDCl_3$), within a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^{[1][2]}

For 1H NMR, a standard single-pulse experiment is utilized. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.^[3] The spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.^[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

For solid samples like **2,6-Diethylphenol**, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[5][6][7][8] A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.[6]

A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. Data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

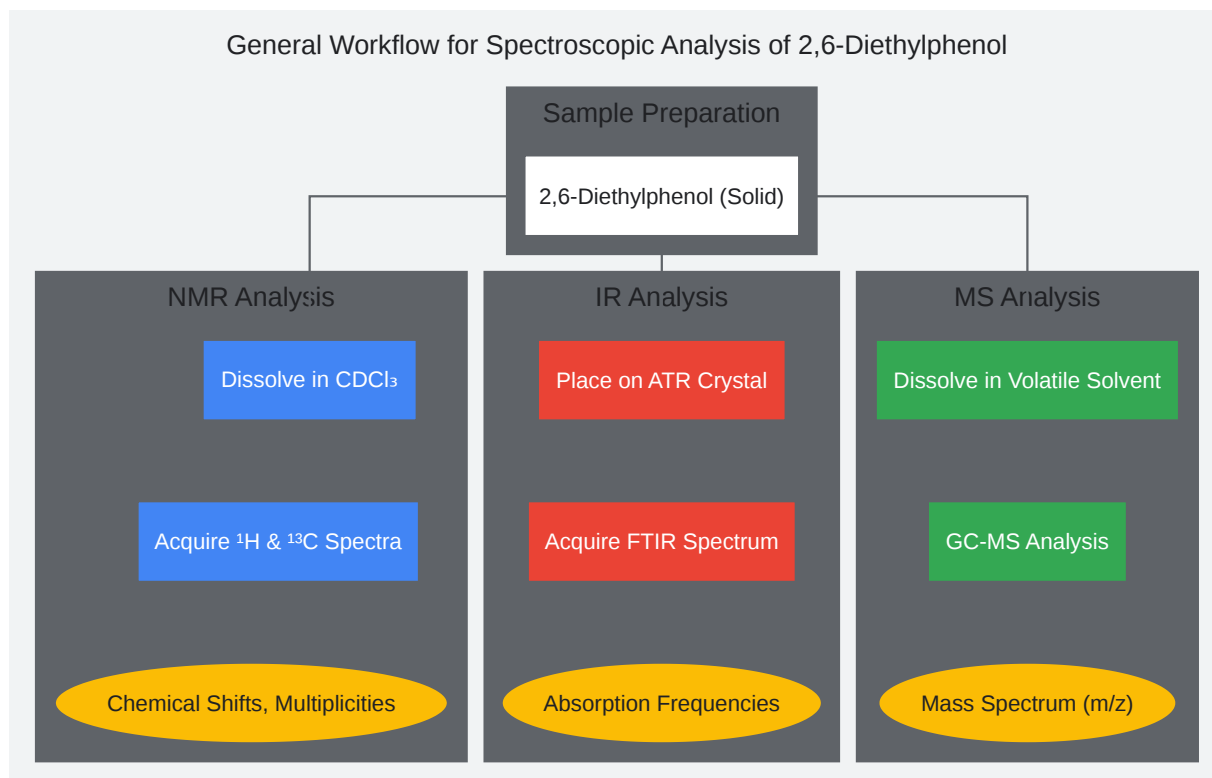
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like alkylphenols.[9][10][11][12][13] A dilute solution of **2,6-Diethylphenol** is prepared in a volatile organic solvent such as hexane or dichloromethane.[9]

The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar or semi-polar column like a DB-5ms).[9] The GC oven temperature is programmed to ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of the compound.[9]

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[14][15]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2,6-Diethylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^1H -NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ^1H proton nmr spectrum of phenol $\text{C}_6\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{OH}$ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol ^1H nmr explaining

spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. kaycantest.com [kaycantest.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 8. mt.com [mt.com]
- 9. agilent.com [agilent.com]
- 10. pepolska.pl [pepolska.pl]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 2,6-Diethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086025#spectroscopic-data-of-2-6-diethylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com